molecular formula C21H25ClN2O2 B8180803 Tabersonine Hydrochloride

Tabersonine Hydrochloride

Cat. No.: B8180803
M. Wt: 372.9 g/mol
InChI Key: BBASQSWPQOKOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tabersonine Hydrochloride is a complex organic compound with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tabersonine Hydrochloride involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions to form the pentacyclic core, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

Tabersonine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Tabersonine Hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Tabersonine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-didehydroaspidospermidine-3-carboxylate
  • Methyl 12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate

Uniqueness

Tabersonine Hydrochloride is unique due to its specific pentacyclic structure and the presence of multiple functional groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Tabersonine Hydrochloride, an indole alkaloid derived from the plant Catharanthus roseus, has garnered attention for its diverse biological activities, particularly in the realms of neuroprotection, anti-inflammatory effects, and potential anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

  • Chemical Formula : C21H25ClN2O2
  • Molecular Weight : Approximately 372.89 g/mol

This compound is characterized by a bicyclic indole core structure, which is pivotal for its biological interactions.

Neuroprotective Effects

This compound has been shown to exert neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Key findings include:

  • Inhibition of Amyloid-Beta Aggregation : Research indicates that this compound disrupts the aggregation of amyloid-beta (Aβ) plaques, which are implicated in neuronal damage and cognitive decline associated with Alzheimer's disease. This action may help mitigate cognitive deficits in affected individuals .
  • Dopaminergic Neuronal Protection : In animal models of Parkinson's disease, this compound has demonstrated the ability to reduce dopaminergic neuronal loss and improve behavioral deficits.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects through various mechanisms:

  • Suppression of Inflammatory Mediators : Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and other mediators, suggesting its potential utility in treating inflammatory conditions .
  • NLRP3 Inflammasome Inhibition : Recent investigations have identified this compound as an efficient inhibitor of the NLRP3 inflammasome, reducing IL-1β production with an IC50 value of 0.71 μM. This inhibition is associated with amelioration of diseases driven by NLRP3 activation in mouse models .

Anticancer Properties

This compound has also been explored for its anticancer potential:

  • Cytotoxic Activity : As a monoterpenoid indole alkaloid, it has demonstrated cytotoxic effects against various cancer cell lines. The compound's derivatives have shown improved potencies against cancer cells, indicating that structural modifications can enhance its anticancer activity .
  • Mechanism of Action : Research suggests that this compound may inhibit tubulin polymerization, a critical process for cancer cell division. This mechanism is common among many antitumor agents .

Case Studies and Research Findings

StudyFindings
Demonstrated neuroprotective effects in Alzheimer's models by inhibiting Aβ aggregation.
Identified as a potent inhibitor of the NLRP3 inflammasome, reducing IL-1β production significantly.
Showed enhanced cytotoxicity against cancer cell lines through structural modifications.

Properties

IUPAC Name

methyl 12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2;/h4-9,19,22H,3,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBASQSWPQOKOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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